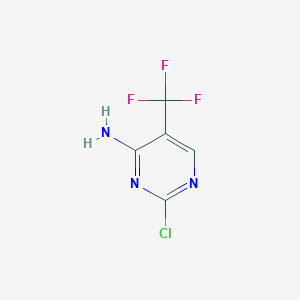

2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Overview

Description

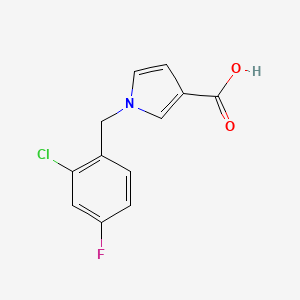

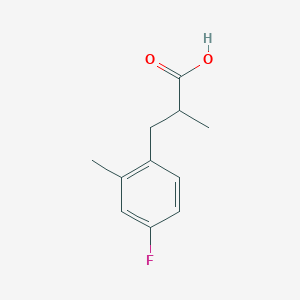

“2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C5H2ClF3N3 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using various methods. For instance, a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine in THF was treated with ethanolamine at 0°C, leading to a related compound .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring substituted with a chlorine atom and a trifluoromethyl group . The InChI code for this compound is 1S/C5H2ClF3N3/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H .Physical and Chemical Properties Analysis

“this compound” is a solid substance with a molecular weight of 197.55 . It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .Scientific Research Applications

Syntheses and Crystal Structures

Synthesis of Derivatives for Antitumor Activities : Novel derivatives of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine were synthesized and showed potential antitumor activities, particularly against BCG-823, surpassing the efficacy of 5-fluorouracil (聂瑶 et al., 2014).

Crystal Structures and Biological Activities of Enantiomeric Derivatives : Two enantiomeric derivatives of 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine demonstrated significant antitumor activity, particularly the R-enantiomer against MCF-7 cells, indicating potential for cancer therapy (Gao et al., 2015).

Chemical Synthesis and Modification

Selective Addition of Amines : Research on 2,4-dichloro-5-trifluoromethyl-pyrimidine explored the selective addition of amines, enhanced by Lewis acids, which is crucial for the development of diverse pyrimidine systems (Richter et al., 2013).

Synthesis of Trifluoromethylated Analogues : The study involved the synthesis of new trifluoromethylated analogues of 4,5-dihydroorotic acid, showcasing the chemical versatility and potential for creating novel compounds (Sukach et al., 2015).

Application in Corrosion Inhibition and Pesticide Development

Corrosion Inhibition : Pyrimidinic Schiff bases, related to the chemical structure of interest, were found effective as corrosion inhibitors for mild steel in hydrochloric acid, highlighting their potential in material science (Ashassi-Sorkhabi et al., 2005).

Pesticidal Activities : The design and synthesis of pyrimidin-4-amine derivatives, including those with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, exhibited excellent insecticidal and fungicidal activities, suggesting their use in agriculture (Liu et al., 2021).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for “2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine” were not found, related pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . This suggests potential future research directions in the development of new pesticides.

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-4-11-1-2(3(10)12-4)5(7,8)9/h1H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQOTFJZZMWUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858608 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24101-09-5 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470082.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470092.png)

![1-[(4-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470094.png)

![1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470096.png)